2-(5-Oxazolyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTGSVWPWKVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Potential Biological Activity of 2-(5-Oxazolyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of 2-(5-Oxazolyl)benzoic acid, a heterocyclic carboxylic acid. While direct experimental data on this specific molecule is limited, a comprehensive analysis of structurally related compounds containing oxazole, benzoxazole, and benzoic acid moieties suggests a strong potential for antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed overview of these potential activities, supported by data from analogous compounds, and outlines relevant experimental protocols for future investigation.
Introduction
The confluence of a carboxylic acid function with a five-membered heterocyclic ring, such as oxazole, presents a compelling scaffold for medicinal chemistry. The benzoic acid moiety is a well-established pharmacophore, and the oxazole ring is present in numerous biologically active natural products and synthetic compounds. The specific arrangement in this compound, with the oxazole ring at the 2-position of the benzoic acid, suggests the potential for unique biological interactions. This guide aims to consolidate the available information on related structures to predict and guide future research into the therapeutic potential of this compound.
Potential Biological Activities
Based on the biological profiles of structurally similar compounds, this compound is hypothesized to possess the following activities:
Antimicrobial Activity
Derivatives of benzoic acid and compounds featuring oxazole and benzoxazole rings have demonstrated significant antimicrobial properties.[1][2][3][4] The mechanism of action for benzoic acid derivatives often involves the disruption of cellular processes due to their acidic nature and interaction with microbial enzymes.[1] The oxazole ring system is also a key feature in many antimicrobial agents.
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound/Compound Class | Target Organisms | Activity (MIC/ED50) | Reference |
| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus | MIC = 64 μg/ml | [4] |
| Amoxicillin-p-methoxybenzoic acid | In vivo antibacterial activity | ED50 = 13.2496 μg/ml | [4] |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Gram-negative and Gram-positive bacteria | MIC = 1.56 and 6.25 μg/mL | [5] |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | S. aureus | MIC = 32 μg/mL | [3] |
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties.[6][7] A notable example is the widely used non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid, a derivative of salicylic acid (2-hydroxybenzoic acid). The anti-inflammatory action of many benzoic acid derivatives is mediated through the inhibition of cyclooxygenase (COX) enzymes.[7] Furthermore, 2-aryl-5-benzoxazolealkanoic acid derivatives have shown potent anti-inflammatory activity.[8]
Table 2: Anti-inflammatory Activity of Structurally Related Compounds
| Compound | Assay | Activity | Reference |
| 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [8] |
| 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone | [8] |
| 3-[2-(2-hydroxyphenyl)acetoxy]benzoic acid | TNF-α production in LPS-induced RAW264 cells | Moderate suppression at 25-100 µM | [6] |
Anticancer Activity
The benzoic acid scaffold is present in various compounds investigated for their anticancer potential.[9][10][11] Similarly, oxadiazole derivatives, which are structurally related to oxazoles, have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] The proposed mechanisms of action for such compounds are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 3: Anticancer Activity of Structurally Related Compounds
| Compound/Compound Class | Cell Line(s) | Activity (IC50) | Reference |
| Benzoic Acid | MG63, CRM612, A673 | Lowest IC50 values among tested cell lines | [11] |
| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Various cancer cell lines | Significant cancer cell inhibition (52.2% to 91.2%) | [9] |
| 1,3,4-oxadiazole derivatives | HepG2, SGC-7901, MCF-7 | IC50 = 0.8 - 1.2 µM | [12] |
| Ferulic and caffeic acid-based 1,3,4 oxadiazole | U87, T98G, and LN229 GBM cell lines | IC50 = 34.4 - 37.9 μM | [13] |
| Benzoxazole derivatives | Hepatocellular carcinoma, Breast cancer | IC50 = 5.5±0.22 μg/ml and 5.6±0.32 μg/ml | [14] |
Experimental Protocols
To investigate the potential biological activities of this compound, the following standard experimental protocols are recommended:
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
A standard broth microdilution method can be used to determine the MIC of the compound against a panel of pathogenic bacteria and fungi.
Workflow:
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Workflow:
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Workflow:
Signaling Pathways
The potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in inflammation and cancer.
Potential Anti-inflammatory Signaling Pathway
A plausible mechanism for the anti-inflammatory activity of this compound is the inhibition of the cyclooxygenase (COX) pathway, which would lead to a reduction in prostaglandin synthesis.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, and anticancer agent. The presence of both the benzoic acid and oxazole moieties suggests that this compound could interact with a variety of biological targets.
Future research should focus on the chemical synthesis of this compound followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Further studies could also explore structure-activity relationships by synthesizing and testing a library of related derivatives to optimize potency and selectivity for specific biological targets. The promising profile of its constituent chemical motifs warrants a thorough investigation into the therapeutic potential of this molecule.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of chiral 2-(substituted- hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 6. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2-(5-Oxazolyl)benzoic Acid: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Oxazolyl)benzoic acid, a heterocyclic carboxylic acid with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information from analogous structures and established synthetic methodologies to offer a detailed perspective on its synthesis, characterization, and potential applications. The guide includes proposed synthetic routes, predicted spectroscopic data, and a discussion of its utility in the development of novel molecular entities.
Introduction
Oxazole derivatives are a critical class of five-membered heterocyclic compounds renowned for their wide-ranging biological activities.[1][2] The oxazole ring serves as a versatile scaffold in numerous pharmaceuticals and natural products.[3] When incorporated into a benzoic acid framework, specifically as this compound, the resulting molecule presents a unique combination of functionalities: a carboxylic acid amenable to various coupling reactions and an oxazole ring that can participate in diverse chemical transformations and biological interactions. This bifunctional nature makes it a valuable intermediate for creating complex molecular architectures with potential applications in drug discovery and materials science.[3][4]
Chemical and Physical Properties
Below is a summary of the known and predicted properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 2-(oxazol-5-yl)benzoic acid | [5] |
| CAS Number | 169508-94-5 | [5] |
| Molecular Formula | C₁₀H₇NO₃ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |
| Purity (Typical) | 97% | [5] |
Synthesis of this compound
A potential synthetic pathway starting from 2-cyanobenzoic acid is outlined below.
References
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. preprints.org [preprints.org]
- 5. This compound 97% | CAS: 169508-94-5 | AChemBlock [achemblock.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
2-(5-Oxazolyl)benzoic Acid: An Obscure Compound with Limited Publicly Available History
This technical guide aims to provide a concise overview of the known information regarding 2-(5-Oxazolyl)benzoic acid and to propose potential synthetic routes based on established organic chemistry principles for analogous structures.
Chemical and Physical Properties
A summary of the basic chemical and physical data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 169508-94-5 | [1][2] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| IUPAC Name | 2-(1,3-oxazol-5-yl)benzoic acid | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge |
Historical Perspective and Discovery
Exhaustive searches of scientific databases and patent literature did not yield a seminal publication detailing the first synthesis or discovery of this compound. Its existence is confirmed by its CAS registry number and its commercial availability, suggesting it has been synthesized, likely as a chemical intermediate or as part of a larger library of compounds for screening purposes. However, the specific context of its initial preparation and any early investigations into its biological activity or material properties remain elusive.
Putative Synthetic Pathways
While a specific, historically documented experimental protocol for the synthesis of this compound is unavailable, its structure suggests several plausible synthetic strategies based on well-established methods for the formation of oxazole rings and the functionalization of benzoic acid derivatives.
One common and versatile method for oxazole synthesis is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). A potential retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for this compound via the van Leusen reaction.
Proposed Experimental Protocol (Hypothetical)
Synthesis of a 2-formylbenzoic acid derivative followed by van Leusen oxazole synthesis.
Step 1: Protection of the carboxylic acid and formylation.
-
Protect the carboxylic acid of 2-bromobenzoic acid as a suitable ester (e.g., methyl ester) to prevent interference in subsequent steps.
-
Introduce a formyl group at the 2-position of the benzoic acid ring. This could be achieved through a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through a palladium-catalyzed formylation reaction.
Step 2: van Leusen Oxazole Synthesis.
-
Dissolve the 2-formylbenzoic acid derivative (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).
-
Add tosylmethyl isocyanide (TosMIC) (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting oxazole-containing ester by column chromatography.
Step 3: Deprotection of the carboxylic acid.
-
Hydrolyze the ester group of the purified product using standard conditions (e.g., lithium hydroxide in a mixture of THF and water, or acidic hydrolysis) to yield this compound.
-
Acidify the reaction mixture to precipitate the final product, which can then be collected by filtration and purified by recrystallization.
The logical workflow for this proposed synthesis is illustrated in the following diagram.
Caption: Proposed workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
There is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Its structural motifs, the oxazole ring and the benzoic acid moiety, are present in various biologically active molecules. However, without experimental data, any discussion of its potential mechanism of action would be purely speculative.
Conclusion
References
Purity and Quality Specifications for 2-(5-Oxazolyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for 2-(5-Oxazolyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The document outlines critical quality attributes, analytical methodologies for characterization, and potential impurity profiles, offering a framework for quality control and assurance in a drug development context.
Physicochemical Properties
This compound is an aromatic carboxylic acid containing an oxazole ring. Its chemical structure dictates its reactivity and potential impurity profile.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 169508-94-5 |
| Appearance | White to off-white solid |
Purity and Impurity Specifications
Ensuring high purity of pharmaceutical intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The following tables outline the proposed specifications for this compound, based on typical requirements for pharmaceutical intermediates and International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Table 1: Purity Specifications
| Test | Acceptance Criteria | Analytical Method |
| Assay (on dried basis) | ≥ 98.5% | HPLC |
| Identification | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR, MS, FTIR |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | ICP-MS or USP <231> |
Table 2: Impurity Profile
The control of organic impurities is of paramount importance. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2][7] The thresholds for reporting, identification, and qualification of impurities are guided by ICH Q3A guidelines.[3][4][6]
| Impurity | Structure | Limit |
| Process-Related Impurities | ||
| Starting Material 1 (e.g., 2-formylbenzoic acid) | Varies based on synthesis | Reportable at ≥ 0.05%, Identification at ≥ 0.10% |
| Starting Material 2 (e.g., TosMIC) | Varies based on synthesis | Reportable at ≥ 0.05%, Identification at ≥ 0.10% |
| By-product (e.g., over-reaction or side-reaction product) | To be identified | ≤ 0.15% |
| Degradation Impurities | ||
| Hydrolysis Product | To be identified | ≤ 0.15% |
| Unspecified Impurities | ||
| Any single unspecified impurity | - | ≤ 0.10% |
| Total Impurities | - | ≤ 1.0% |
Experimental Protocols
Detailed analytical methods are required for the comprehensive evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Reverse-phase HPLC with UV detection is a standard method for determining the purity and impurity profile of aromatic carboxylic acids.[8][9][10][11]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Quantification: For assay, quantification is performed against a certified reference standard. For related substances, the percentage of each impurity is determined by area normalization, assuming a relative response factor of 1.0 for unspecified impurities unless otherwise determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification
¹H and ¹³C NMR are powerful techniques for the structural elucidation and confirmation of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[12]
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and the oxazole ring, as well as the carboxylic acid proton. The integration of these signals should be consistent with the number of protons in the molecule.[13]
-
¹³C NMR: The spectrum will display distinct signals for each carbon atom in a unique chemical environment, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic rings.[14]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound and can aid in the identification of impurities.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Fragmentation patterns can provide further structural information.
Quality Control Workflow
A robust quality control workflow ensures that each batch of this compound meets the required specifications before being released for use in further manufacturing steps.
Synthesis and Potential Impurities Signaling Pathway
Understanding the synthetic route is crucial for identifying potential process-related impurities. A common method for the synthesis of oxazoles can involve the condensation of a carboxylic acid derivative with an amino acid or a related precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. jocpr.com [jocpr.com]
- 12. rsc.org [rsc.org]
- 13. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide: 2-(5-Oxazolyl)benzoic Acid (CAS 169508-94-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(5-Oxazolyl)benzoic acid, identified by CAS number 169508-94-5, is a heterocyclic carboxylic acid. This class of molecules, featuring both an oxazole and a benzoic acid moiety, represents a scaffold of significant interest in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzoic acid and its derivatives are recognized for their diverse pharmacological applications. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, potential therapeutic uses, and the broader context of related compounds in drug discovery. Due to the limited publicly available data specifically for this compound, this guide also extrapolates potential applications and experimental approaches based on the activities of structurally similar molecules.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, predicted values provide a useful starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Boiling Point | 354.7 ± 17.0 °C |
| Density | 1.320 ± 0.06 g/cm³ |
| pKa | 3.53 ± 0.36 |
These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-formylbenzoic acid in a suitable solvent (e.g., methanol or dimethoxyethane), add an equimolar amount of tosylmethyl isocyanide (TosMIC).
-
Base Addition: Slowly add a base, such as potassium carbonate, to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and acidify the mixture to protonate the carboxylate.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Potential Uses and Biological Activities
While specific biological data for this compound is scarce, the broader classes of oxazole and benzoic acid derivatives have been extensively studied, suggesting potential areas of application for this compound.
-
Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties. The oxazole moiety is also a component of several natural and synthetic compounds with antibacterial and antifungal activities. Therefore, it is plausible that this compound could be investigated as a potential antimicrobial agent.
-
Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The oxazole ring can be found in various compounds with anti-inflammatory properties. This suggests that this compound could be explored for its potential to modulate inflammatory pathways.
-
Anticancer Activity: The oxazole scaffold is present in a number of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or tubulin polymerization. Given the prevalence of the benzoic acid moiety in bioactive molecules, this compound could serve as a lead compound for the development of novel anticancer therapeutics.
-
Building Block in Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules with tailored biological activities. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create libraries of derivatives for high-throughput screening.
Experimental Protocols for Biological Evaluation (General)
For researchers interested in investigating the biological properties of this compound, the following are general experimental protocols that can be adapted.
Antimicrobial Susceptibility Testing
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
Caption: Workflow for MIC determination.
In Vitro Anti-inflammatory Assay
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Methodological & Application
Application of 2-(5-Oxazolyl)benzoic Acid in Medicinal Chemistry: A Focus on PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 2-(5-Oxazolyl)benzoic acid represents a promising scaffold in medicinal chemistry, particularly in the design of inhibitors for Poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair. In cancer therapy, inhibiting PARP can lead to the death of cancer cells, especially those with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality.
The structural motif of an oxazole ring linked to a benzoic acid moiety offers a framework that can be tailored to interact with the nicotinamide binding pocket of the PARP enzyme. While direct inhibitory data for this compound is not extensively available in public literature, numerous studies on structurally related oxadiazole and benzoxazole derivatives have demonstrated potent PARP inhibitory activity. These analogous compounds provide a strong rationale for the investigation of this compound and its derivatives as potential therapeutic agents.
This document provides an overview of the potential application of this compound as a PARP inhibitor, including quantitative data from closely related analogs, detailed experimental protocols for its synthesis and evaluation, and diagrams illustrating the relevant biological pathway and experimental workflows.
Quantitative Data Summary for Structurally Related PARP Inhibitors
The following table summarizes the PARP inhibitory activity and cytotoxic effects of various oxadiazole and benzoxazole derivatives, which serve as important reference points for the potential efficacy of this compound.
| Compound Class | Specific Compound | Target | IC50 (µM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| Oxadiazole Derivatives | Compound 5u | PARP-1 (inhibition %) | 45.39% at 1 µM | MCF-7 | 1.4 | [1] |
| Compound 5s | PARP-1 (inhibition %) | 21.33% at 1 µM | MCF-7 | 15.3 | [1] | |
| Olaparib (Reference) | PARP-1 | - | MCF-7 | 3.2 | [1] | |
| Benzoxazole Derivatives | Compound 12 | PARP-2 | 0.07 | - | - | [2] |
| Compound 27 | PARP-2 | 0.057 | - | - | [2] | |
| Thieno[3,4-d]imidazole-4-carboxamide | Compound 16l | PARP-1 | 0.043 | - | - | [3] |
| Olaparib (Reference) | PARP-1 | 0.013 | - | - | [3] | |
| Veliparib (Reference) | PARP-1 | 0.014 | - | - | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is a proposed synthetic route adapted from established methods for the synthesis of similar oxazole derivatives.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Materials:
-
2-Formylbenzoic acid
-
Aminoacetaldehyde dimethyl acetal
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Burgess reagent or other dehydrating agent (e.g., phosphorus oxychloride)
-
Manganese dioxide (MnO2) or other suitable oxidizing agent
-
Solvents for reaction and purification (e.g., ethyl acetate, hexanes, methanol)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation:
-
Dissolve 2-formylbenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution at 0 °C and stir for 30 minutes.
-
Add aminoacetaldehyde dimethyl acetal (1 equivalent) and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Cyclodehydration to form the Oxazoline Ring:
-
Dissolve the purified amide intermediate (1 equivalent) in a suitable anhydrous solvent (e.g., THF).
-
Add Burgess reagent (1.5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude oxazoline intermediate by column chromatography.
-
-
Oxidation to the Oxazole Ring:
-
Dissolve the oxazoline intermediate (1 equivalent) in a suitable solvent (e.g., toluene).
-
Add an oxidizing agent such as activated MnO2 (5-10 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite to remove the oxidizing agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure compound.
-
In Vitro PARP-1 Inhibition Assay
This protocol describes a general method to evaluate the PARP-1 inhibitory activity of a test compound.
Workflow for In Vitro PARP-1 Inhibition Assay
Caption: General workflow for an in vitro PARP-1 inhibition assay.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (this compound) dissolved in DMSO
-
PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
96-well assay plate
-
Detection system (e.g., colorimetric or fluorescent kit based on PAR detection)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing PARP-1 assay buffer, activated DNA, and NAD+.
-
Add varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM) to the wells of the 96-well plate. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).
-
Add the recombinant PARP-1 enzyme to all wells except for the blank.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagents (e.g., anti-PAR antibody followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorescent signal generation).
-
Measure the signal using a plate reader at the appropriate wavelength.
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
PARP-1 Mediated DNA Repair and Inhibition
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA.
Caption: PARP-1 signaling pathway and the mechanism of PARP inhibitors.
When a single-strand break occurs, PARP-1 binds to the damaged site and becomes activated. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage, facilitating the repair process.
PARP inhibitors, such as potentially this compound, compete with the natural substrate NAD+ for the catalytic site of PARP-1. This inhibition prevents the synthesis of PAR chains, leading to the trapping of PARP-1 on the DNA at the site of the single-strand break. The accumulation of these unrepaired single-strand breaks can lead to the formation of more lethal double-strand breaks during DNA replication. In cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death. This selective killing of cancer cells is the principle of synthetic lethality.
References
- 1. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using 2-(5-Oxazolyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-(5-Oxazolyl)benzoic acid as a building block in solid-phase synthesis. This versatile scaffold is of significant interest in drug discovery due to the prevalence of the oxazole motif in biologically active compounds. The protocols outlined below cover the immobilization of this compound onto a solid support, subsequent peptide coupling, and final cleavage of the synthesized molecule from the resin.
Introduction
The oxazole ring is a key structural component in many natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Solid-phase synthesis offers a streamlined and efficient methodology for the construction of compound libraries based on the this compound core, facilitating rapid lead generation and optimization in drug discovery programs. The protocols provided herein are designed to be adaptable for the synthesis of a diverse range of small molecules and peptidomimetics.
Data Presentation
The following tables summarize typical quantitative data for the loading of an aromatic carboxylic acid, such as benzoic acid, onto Wang resin, which can be used as a reference for the solid-phase synthesis of this compound derivatives.[5]
Table 1: Loading Efficiency of Benzoic Acid on Wang Resin under Different Conditions [5]
| Method | Temperature (°C) | Time | Loading Yield (%) |
| Conventional (Room Temp) | 25 | 72 h | 99 |
| Conventional (Thermal Reflux) | 44 | 3 h | >99 |
| Microwave (Atmospheric) | 56 | 3 h | >99 |
| Microwave (Sealed Vessel) | 89 | 1 h | 95 |
Table 2: Comparison of Coupling Reagents for Solid-Phase Peptide Synthesis
| Coupling Reagent | Activator | Key Features | Reference |
| DIC/HOBt | Carbodiimide | Minimizes racemization, cost-effective. | [6][7] |
| HBTU/DIPEA | Aminium Salt | Fast coupling times, high efficiency. | [8] |
| HATU/DIPEA | Aminium Salt | Similar to HBTU but with reduced racemization risk. | [6] |
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of a model peptide derivative using this compound as the starting scaffold on Wang resin.
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the immobilization of this compound onto Wang resin, a widely used solid support for the synthesis of C-terminal acids.[7][9]
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading capacity) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Add DMAP (0.1 eq.) to the reaction mixture.
-
Reaction Incubation: Agitate the mixture at room temperature for 12 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping of Unreacted Sites: To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour.
-
Final Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Elongation
This protocol details the elongation of a peptide chain from the immobilized this compound scaffold using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Loaded this compound-Wang resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the amino acid to be coupled.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the desired sequence.
Protocol 3: Cleavage and Product Isolation
This protocol describes the cleavage of the final synthesized molecule from the Wang resin and its subsequent isolation.[10]
Materials:
-
Peptide-loaded resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Preparation: Wash the resin thoroughly with DCM and dry under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitation: Precipitate the product by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated product by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the final product under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for solid-phase synthesis using this compound.
Representative Signaling Pathway
Many oxazole-containing small molecules act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below illustrates a generic kinase signaling pathway that is a common target in drug discovery.
Caption: A representative kinase signaling pathway targeted by small molecule inhibitors.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benthamscience.com [benthamscience.com]
- 5. sciforum.net [sciforum.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: 2-(5-Oxazolyl)benzoic Acid as a Potential Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Oxazolyl)benzoic acid is a bifunctional organic molecule incorporating a nitrogen-containing heterocyclic oxazole ring and a carboxylic acid moiety. This unique structural combination presents significant potential for its application as a ligand in coordination chemistry and catalysis. The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for a variety of transition metals, forming stable chelate complexes. While specific catalytic applications of this compound are not extensively documented in the current literature, its structural similarity to other successful N,O-bidentate ligands suggests its potential utility in a range of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions.
These application notes provide a theoretical framework and hypothetical protocols for the use of this compound as a ligand in catalysis, drawing analogies from well-established catalytic systems. The provided methodologies are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this promising ligand.
Potential Catalytic Applications
Based on the structural characteristics of this compound, it is proposed as a potentially effective ligand for various palladium-catalyzed cross-coupling reactions. The N,O-bidentate coordination could offer enhanced stability to the catalytic species and influence the reactivity and selectivity of the transformation.
1. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The use of a this compound-palladium complex could potentially catalyze the coupling of aryl halides with arylboronic acids. The ligand's electronic properties may influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
2. Heck-Mizoroki Cross-Coupling Reactions
In the Heck reaction, the ligand's steric and electronic properties are crucial in controlling the regioselectivity and efficiency of the coupling between aryl halides and alkenes. The this compound ligand could provide a unique electronic environment around the palladium center, potentially leading to novel reactivity.
3. C-H Activation/Arylation Reactions
Recent advancements in catalysis have focused on direct C-H functionalization, which offers a more atom-economical approach to biaryl synthesis. Benzoic acid has been noted as a beneficial additive in some palladium-catalyzed direct arylation reactions.[1] A ligand that incorporates this motif might play a dual role in facilitating such transformations.
Experimental Protocols
The following are proposed, general protocols for evaluating the catalytic activity of a pre-formed or in situ generated palladium complex of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Synthesis of a Palladium(II)-[this compound] Complex
This protocol describes a general method for the synthesis of a palladium complex with the target ligand.
Materials:
-
This compound
-
Palladium(II) acetate or Palladium(II) chloride
-
Suitable solvent (e.g., ethanol, acetonitrile, or a mixture)
-
Base (e.g., sodium acetate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve this compound (2 equivalents) in the chosen solvent.
-
Add the base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to deprotonate the carboxylic acid.
-
To this solution, add a solution of the palladium(II) salt (1 equivalent) in the same solvent dropwise with continuous stirring.
-
The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to facilitate complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture. If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.
-
Characterize the resulting complex using standard analytical techniques (e.g., NMR, IR spectroscopy, mass spectrometry, and elemental analysis).
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura reaction using an in situ generated catalyst.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (1-5 mol%)
-
This compound (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
As no specific quantitative data for the catalytic use of this compound exists, the following tables are provided as templates for researchers to systematically record and compare their experimental results.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 2 | K₂CO₃ | Toluene | 100 | 12 | |
| 2 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 12 | |
| 3 | PdCl₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 12 | |
| 4 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Dioxane | 100 | 12 | |
| 5 | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene/H₂O | 80 | 12 |
Table 2: Substrate Scope for the Optimized Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | ||
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | ||
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | ||
| 4 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-nitrobiphenyl | ||
| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine |
Visualization of Proposed Catalytic Workflow
The following diagrams illustrate the proposed experimental workflow and a plausible catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling.
Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.
While the catalytic applications of this compound are yet to be fully explored and reported, its structural features make it a compelling candidate for a versatile N,O-bidentate ligand in transition metal catalysis. The protocols and conceptual framework provided herein offer a solid foundation for researchers to investigate its potential in various cross-coupling reactions. Further studies are warranted to elucidate the coordination chemistry of its metal complexes and to systematically evaluate their catalytic performance, which could lead to the development of novel and efficient catalytic systems for organic synthesis.
References
Application Notes and Protocols for the Functionalization of the Oxazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common and effective methods for the functionalization of the oxazole ring, a key scaffold in medicinal chemistry. The following sections detail procedures for Suzuki-Miyaura coupling, Sonogashira coupling, direct C-H arylation, and lithiation, complete with quantitative data and experimental workflows.
Palladium-Catalyzed Suzuki-Miyaura Coupling of Halooxazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents onto the oxazole core. This is particularly valuable in drug discovery for creating libraries of diverse molecules.[1]
Microwave-Assisted Suzuki-Miyaura Coupling of 2-Aryl-4-trifloyloxazoles
This protocol describes a rapid, microwave-assisted Suzuki coupling suitable for high-throughput synthesis.
Experimental Protocol:
-
Reaction Setup: In a microwave vial, combine the 2-aryl-4-trifloyloxazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.2 equiv.).
-
Reagent Addition: Add potassium fluoride (KF, 3.0 equiv.) as the base.
-
Solvent: Add anhydrous 1,4-dioxane as the solvent.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20 minutes.[2]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow:
Suzuki-Miyaura Coupling of 4-Aryl-2-chlorooxazoles
This method provides an alternative to triflates, utilizing more readily available chlorooxazoles.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-aryl-2-chlorooxazole (1.0 equiv.), arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[3]
-
Solvent Addition: Add anhydrous toluene and degassed water to create a biphasic system. The mixture should be thoroughly degassed.[3]
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[4]
Quantitative Data for Suzuki-Miyaura Coupling of Halooxazoles:
| Entry | Oxazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aryl-4-trifloyloxazole | 4-Tolylboronic acid | Pd(OAc)₂ (5) | KF | Dioxane | 150 (µW) | 20 min | 94 | [2] |
| 2 | 4-Phenyl-2-chlorooxazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 110 | 18 h | 85 | [3] |
| 3 | 2,4-Dichloropyrimidine | Heteroaryl boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (µW) | 15 min | 70-95 | [5][6] |
| 4 | 2-Chloro-6-fluorobenzaldehyde | Arylboronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 h | 60-90 | [7] |
Palladium-Catalyzed Sonogashira Coupling of Halooxazoles
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, allowing for the introduction of alkyne functionalities onto the oxazole ring. These alkynyl oxazoles are versatile building blocks for further transformations, such as click chemistry.[8]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halooxazole (e.g., 2-iodooxazole, 1.0 equiv.), terminal alkyne (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.) in anhydrous THF.[8]
-
Base Addition: Add triethylamine (Et₃N, 3.0 equiv.) as the base.
-
Reaction Conditions: Stir the reaction mixture at 65 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.[9]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Catalytic Cycle for Sonogashira Coupling:
Quantitative Data for Sonogashira Coupling of Halooxazoles:
| Entry | Oxazole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo-4,5-dimethyloxazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 85 | [8] |
| 2 | 4-Iodo-2-phenyloxazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 92 | [8] |
| 3 | Aryl Iodide | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | RT | 1.5 h | >90 | [10] |
Direct C-H Arylation of Oxazoles
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the oxazole ring. Regioselectivity can often be controlled by the choice of catalyst, ligand, and solvent.[11][12]
Regioselective C-5 Arylation
Experimental Protocol:
-
Reaction Setup: In a reaction vial, combine the oxazole (1.0 equiv.), aryl bromide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., cataCXium A, 0.04 equiv.).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) as the base.
-
Solvent: Add a polar aprotic solvent such as N,N-dimethylacetamide (DMA).
-
Reaction Conditions: Seal the vial and heat the mixture at 120 °C.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.
Regioselective C-2 Arylation
Experimental Protocol:
-
Reaction Setup: In a reaction vial, combine the oxazole (1.0 equiv.), aryl bromide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., RuPhos, 0.04 equiv.).
-
Reagent Addition: Add a strong base such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) (2.0 equiv.).
-
Solvent: Add a nonpolar solvent such as toluene.
-
Reaction Conditions: Seal the vial and heat the mixture at 120 °C.
-
Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures.
Quantitative Data for Direct C-H Arylation of Oxazole:
| Entry | Position | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | C-5 | 4-Bromotoluene | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | DMA | 120 | 85 | [11][13] |
| 2 | C-2 | 4-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | KOtBu | Toluene | 120 | 90 | [11][13] |
| 3 | C-2 | Aryl Bromides | PdCl(dppb)(C₃H₅) | - | K₂CO₃ | DMA | 150 | 69 | [12] |
Lithiation of Oxazoles
Lithiation of the oxazole ring followed by quenching with an electrophile is a classical and effective method for functionalization, particularly at the C2 position.
Experimental Protocol:
-
Reaction Setup: Dissolve the oxazole (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes. Stir the mixture at -78 °C for 30-60 minutes.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) dropwise at -78 °C.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry, filter, and concentrate. Purify the crude product by chromatography.[14]
Logical Relationship for Lithiation and Quenching:
Quantitative Data for Lithiation of 2-Methyloxazoles:
| Entry | Base | Electrophile | Product | Yield (%) | Reference |
| 1 | n-BuLi | Methyl triflate | 2,5-Dimethyloxazole | 55 | [15] |
| 2 | LDA | Methyl triflate | 2-Ethyloxazole | 90 | [15] |
| 3 | LiNEt₂ | Hydrocinnamaldehyde | 1-(Oxazol-2-yl)-4-phenylbutan-2-ol | 73 | [15] |
Signaling Pathways Modulated by Functionalized Oxazoles
Functionalized oxazoles are prevalent in a variety of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[16][17] They often exert their effects by interacting with specific biological targets and modulating key signaling pathways.
One notable example is the inhibition of the STAT3 signaling pathway by certain oxazole derivatives, which is a critical pathway in cancer cell proliferation and survival.[16][18]
STAT3 Signaling Pathway and Inhibition by Oxazole Derivatives:
This diagram illustrates how cytokines activate the JAK-STAT pathway, leading to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival. Certain oxazole-containing compounds can inhibit this pathway, for instance, by blocking the phosphorylation of STAT3, thereby exerting their anticancer effects.[16][18]
References
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 12. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 13. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.williams.edu [chemistry.williams.edu]
- 16. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(5-Oxazolyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize the biological activity of 2-(5-Oxazolyl)benzoic acid and its analogs. The following sections describe two distinct therapeutic applications: the inhibition of the bacterial RNA polymerase-sigma factor interaction for novel antibacterial agents and the modulation of the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway for applications in regenerative medicine and oncology.
Application 1: Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction
The assembly of the RNA polymerase (RNAP) holoenzyme through the binding of the core RNAP to a sigma (σ) factor is a critical step in bacterial transcription, making it a prime target for new antibiotics. HTS assays are employed to discover small molecules, such as this compound, that disrupt this essential protein-protein interaction (PPI).[1]
Signaling Pathway: Bacterial Transcription Initiation
The core RNA polymerase requires a sigma factor to recognize and bind to promoter DNA sequences, thereby initiating gene transcription. Small molecule inhibitors that block the interaction between the core RNAP and the sigma factor can prevent transcription initiation, leading to bacterial growth inhibition.
Experimental Workflow: HTS for RNAP-Sigma Factor Inhibitors
The workflow for identifying inhibitors consists of a primary HTS campaign to identify initial hits, followed by secondary assays for confirmation and potency determination.
Quantitative Data Summary
The following table summarizes representative data from an HTS campaign for inhibitors of the RNAP-Sigma Factor interaction.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Z'-factor | Signal to Noise (S/N) |
| This compound | 85.2 | 5.8 | 0.75 | 12.5 |
| Analog 1A | 92.1 | 2.1 | 0.78 | 13.1 |
| Analog 1B | 45.6 | > 50 | 0.69 | 11.8 |
| Positive Control (Rifampicin) | 98.5 | 0.1 | 0.82 | 14.2 |
| Negative Control (DMSO) | 0.5 | N/A | N/A | N/A |
Note: Data are hypothetical and for illustrative purposes. Z'-factor and S/N are key metrics for assessing HTS assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]
Experimental Protocol: AlphaScreen Assay for RNAP-Sigma Factor Interaction
This protocol describes a homogeneous, bead-based proximity assay to screen for inhibitors of the interaction between a GST-tagged sigma factor and a biotinylated RNAP core enzyme subunit.[4][5]
Materials:
-
GST-tagged Sigma Factor (σ⁷⁰)
-
Biotinylated RNAP β' subunit
-
This compound and other test compounds
-
DMSO
-
Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% Tween 20, 0.1% BSA
-
Glutathione Donor Beads (PerkinElmer)
-
Streptavidin Acceptor Beads (PerkinElmer)
-
384-well white opaque microplates (e.g., ProxiPlate)
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (for controls) into the wells of a 384-well plate.
-
Protein Addition: Add 5 µL of a 2X solution of biotinylated RNAP β' subunit (final concentration 10 nM) to all wells.
-
Second Protein and Incubation: Add 5 µL of a 2X solution of GST-σ⁷⁰ (final concentration 10 nM) to all wells. Incubate for 60 minutes at room temperature.
-
Acceptor Bead Addition: Add 5 µL of a 4X solution of Anti-GST Acceptor beads (final concentration 20 µg/mL) to all wells. Incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add 5 µL of a 4X solution of Streptavidin Donor beads (final concentration 20 µg/mL) to all wells. Incubate for 30 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. The excitation is at 680 nm, and the emission is detected between 520-620 nm.
Application 2: Modulation of Bone Morphogenetic Protein 2 (BMP-2) Signaling
The BMP signaling pathway is integral to embryonic development and tissue homeostasis.[6] Modulators of this pathway have therapeutic potential in various diseases. A cell-based luciferase reporter assay can be used to screen for compounds like this compound that affect BMP-2 signaling.
Signaling Pathway: Canonical BMP/SMAD Signaling
BMP-2 binding to its receptors (BMPR-I/II) initiates a signaling cascade that leads to the phosphorylation of SMAD proteins (SMAD1/5/8). These phosphorylated SMADs complex with SMAD4, translocate to the nucleus, and bind to BMP-responsive elements (BREs) on DNA to regulate gene transcription.[6][7]
Experimental Workflow: HTS for BMP-2 Signaling Modulators
The workflow for identifying modulators involves a cell-based reporter assay as the primary screen, followed by secondary assays to confirm the mechanism of action.
Quantitative Data Summary
The following table presents representative data from an HTS campaign for modulators of the BMP-2 signaling pathway.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Z'-factor | Signal to Background (S/B) |
| This compound | 78.9 | 8.2 | 0.68 | 9.5 |
| Analog 2A | 95.3 | 1.5 | 0.72 | 11.2 |
| Analog 2B | 33.1 | > 50 | 0.65 | 9.1 |
| Positive Control (Noggin) | 99.1 | 0.05 | 0.79 | 12.8 |
| Negative Control (DMSO) | 0.8 | N/A | N/A | N/A |
Note: Data are hypothetical and for illustrative purposes. S/B represents the ratio of the signal in stimulated vs. unstimulated wells.
Experimental Protocol: BRE-Luciferase Reporter Assay
This protocol details a cell-based assay to screen for modulators of the BMP-2 signaling pathway using a luciferase reporter gene under the control of a BMP-responsive element (BRE).[6][8][9]
Materials:
-
HEK293T or C2C12 cells stably transfected with a BRE-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human BMP-2
-
This compound and other test compounds
-
DMSO
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed BRE-luciferase reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a positive control (e.g., Noggin, a BMP antagonist) and a negative control (DMSO).
-
BMP-2 Stimulation: After a 1-hour pre-incubation with the compounds, add BMP-2 to a final concentration of 10 ng/mL to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the activity of the BMP signaling pathway.
References
- 1. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen protein-protein interaction assay. [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable, Four-Step Synthesis of 2-(5-Oxazolyl)benzoic Acid for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and scalable four-step synthetic route to 2-(5-Oxazolyl)benzoic acid, a key building block in pharmaceutical synthesis. The described methodology is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, which is renowned for its reliability and scalability in industrial applications.[1][2] The synthesis begins with the C-2 silylation of oxazole, followed by C-5 borylation to create a stable oxazole-5-boronic acid pinacol ester. This intermediate is then coupled with methyl 2-bromobenzoate. The final step involves the saponification of the resulting ester to yield the target compound. This protocol provides detailed, step-by-step procedures, quantitative data, and a comprehensive workflow diagram to facilitate its adoption in a research or scale-up setting.
Introduction
The oxazole moiety is a privileged heterocyclic scaffold found in numerous biologically active natural products and pharmaceutical agents, valued for its role in therapeutic areas such as oncology and inflammation. Consequently, the development of efficient and scalable methods for the synthesis of functionalized oxazoles is of significant interest to the medicinal chemistry community. This compound, in particular, serves as a versatile intermediate, providing two distinct functional handles for further molecular elaboration.
Traditional oxazole syntheses can sometimes be limited by harsh conditions or poor functional group tolerance. Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful alternative for constructing the C-C bond between a heterocyclic ring and an aryl group under mild and scalable conditions.[3] This application note outlines a practical synthesis for this compound utilizing this approach, starting from commercially available materials.
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, optimized for scalability and efficiency. The key transformation is a palladium-catalyzed Suzuki-Miyaura coupling between an oxazole-5-boronic acid pinacol ester and a readily available methyl 2-bromobenzoate. A temporary silyl protecting group at the C-2 position of the oxazole ring is used to direct the C-5 borylation and is conveniently cleaved in situ during the coupling reaction.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: These procedures involve pyrophoric reagents (n-Butyllithium) and require strict anhydrous and inert atmosphere techniques. Appropriate personal protective equipment (PPE) must be worn at all times.
Step 1: Synthesis of 2-(Triisopropylsilyl)oxazole
This procedure protects the acidic C-2 proton of oxazole to allow for selective functionalization at the C-5 position.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to oxazole).
-
Cool the solvent to -78 °C in a dry ice/acetone bath.
-
Add oxazole (1.0 eq) to the cooled THF.
-
Slowly add n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.1 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(Triisopropylsilyl)oxazole as a colorless oil.
-
Step 2: Synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester
This step installs the boronic ester at the C-5 position, creating the key intermediate for the Suzuki coupling.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-(Triisopropylsilyl)oxazole (1.0 eq) and anhydrous THF (10 volumes).
-
Cool the solution to -78 °C.
-
Add n-Butyllithium (1.2 eq, 2.5 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C.
-
Stir the solution at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester, 1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 5 volumes), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.
-
Step 3: Suzuki-Miyaura Coupling to form Methyl 2-(5-Oxazolyl)benzoate
This is the key bond-forming reaction. The TIPS protecting group is cleaved in situ under the reaction conditions.
-
Procedure:
-
To a reaction vessel, add 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (1.1 eq), methyl 2-bromobenzoate (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 volumes).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium carbonate (Na₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 2-(5-oxazolyl)benzoate.
-
Step 4: Saponification to this compound
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
-
Procedure:
-
Dissolve methyl 2-(5-oxazolyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 ratio, 10 volumes).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC/LC-MS).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a solid.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | C-2 Silylation | Oxazole | n-BuLi, TIPSOTf | 2-(Triisopropylsilyl)oxazole | 85 - 95 | >97 |
| 2 | C-5 Borylation | 2-(TIPS)oxazole | n-BuLi, Isopropoxyboronic acid pinacol ester | 2-(TIPS)oxazole-5-boronic acid pinacol ester | 70 - 85 | >95 (crude) |
| 3 | Suzuki Coupling | 2-(TIPS)oxazole-5-boronic acid pinacol ester, Methyl 2-bromobenzoate | Pd(PPh₃)₄, K₂CO₃ | Methyl 2-(5-Oxazolyl)benzoate | 70 - 90 | >98 |
| 4 | Saponification | Methyl 2-(5-Oxazolyl)benzoate | NaOH, HCl | This compound | 90 - 98 | >99 |
Signaling Pathway and Workflow Diagrams
Logical Relationship of Key Intermediates
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.
Caption: Key transformations in the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Oxazolyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(5-Oxazolyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve the construction of the oxazole ring from a suitably substituted benzoic acid derivative. Two common and effective strategies are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
-
Van Leusen Oxazole Synthesis: This approach typically starts from 2-formylbenzoic acid (or its ester derivative) and reacts it with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3]
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-(acylamino)ketone intermediate.[4][5] For the target molecule, this would involve a derivative of 2-aminobenzoic acid.
Q2: I am getting a low yield in my Van Leusen synthesis of this compound from 2-formylbenzoic acid. What are the possible reasons?
A2: Low yields in the Van Leusen synthesis can stem from several factors.[6] Common issues include incomplete reaction, formation of byproducts, or decomposition of the TosMIC reagent. Specifically for 2-formylbenzoic acid, the presence of the free carboxylic acid can interfere with the basic conditions required for the reaction. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Van Leusen reaction, followed by a final hydrolysis step.
Q3: What are the best practices for the final hydrolysis of the ester group to yield this compound without cleaving the oxazole ring?
A3: The oxazole ring can be sensitive to harsh acidic or basic conditions.[7] For the hydrolysis of the ester, it is recommended to use mild basic conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common and effective method.[8] Monitoring the reaction closely by TLC is crucial to prevent prolonged exposure to the base, which could lead to ring opening. Acidic hydrolysis is generally not recommended as it can lead to decomposition of the oxazole ring.[7]
Q4: What cyclodehydrating agents are recommended for the Robinson-Gabriel synthesis of oxazoles?
A4: A variety of cyclodehydrating agents can be used for the Robinson-Gabriel synthesis. Common reagents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and trifluoroacetic anhydride (TFAA).[4][9] The choice of reagent can depend on the specific substrate and the desired reaction conditions. For substrates sensitive to strong acids, milder reagents like the Burgess reagent can be employed.
Troubleshooting Guides
Problem 1: Low or No Product Formation in the Van Leusen Synthesis
| Possible Cause | Recommended Solution |
| Interference from the free carboxylic acid of 2-formylbenzoic acid. | Protect the carboxylic acid as a methyl or ethyl ester before reacting with TosMIC. The ester can be hydrolyzed in a subsequent step under mild conditions. |
| Decomposition of TosMIC reagent. | Use high-purity TosMIC and ensure anhydrous reaction conditions. TosMIC is sensitive to moisture and strong bases.[6] |
| Inefficient base for the reaction. | Potassium carbonate (K₂CO₃) is commonly used, but for less reactive substrates, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide may be required.[6] |
| Low reaction temperature. | While the initial addition of TosMIC is often done at low temperatures, gentle heating may be necessary to drive the reaction to completion. |
Problem 2: Difficulty in the Final Ester Hydrolysis Step
| Possible Cause | Recommended Solution |
| Oxazole ring cleavage under harsh basic conditions. | Use a milder base such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature.[8] Avoid using strong sodium hydroxide or potassium hydroxide solutions, especially at elevated temperatures. |
| Incomplete hydrolysis. | Increase the reaction time at room temperature and monitor closely by TLC. If the reaction is still sluggish, a slight increase in temperature (e.g., to 40 °C) can be attempted, but with caution. |
| Work-up issues leading to product loss. | After hydrolysis, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of around 3-4 to precipitate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate. |
Data Presentation
The yield of 5-substituted oxazoles in the Van Leusen synthesis is highly dependent on the reaction conditions. The following table provides representative data on the synthesis of 5-phenyloxazole, a structurally related compound, under various basic conditions.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Methanol | Reflux | 6 | 75 |
| DBU | THF | Room Temp | 4 | 85 |
| t-BuOK | THF | 0 to Room Temp | 2 | 92 |
Note: This data is for the synthesis of 5-phenyloxazole and should be used as a general guideline. Yields for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Van Leusen Synthesis of Methyl 2-(5-Oxazolyl)benzoate
This protocol describes a representative method for the synthesis of the methyl ester of the target compound, which can then be hydrolyzed.
Materials:
-
Methyl 2-formylbenzoate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-formylbenzoate (1.0 eq) in anhydrous methanol.
-
Add tosylmethyl isocyanide (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous potassium carbonate (2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-(5-oxazolyl)benzoate.
Protocol 2: Hydrolysis of Methyl 2-(5-Oxazolyl)benzoate
Materials:
-
Methyl 2-(5-oxazolyl)benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2-(5-oxazolyl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Van Leusen Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Yield in Synthesis.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(5-Oxazolyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(5-Oxazolyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its amphoteric nature, potential for co-elution with structurally similar impurities, and possible degradation under harsh purification conditions. Key issues include removing unreacted starting materials or byproducts from synthesis, managing its solubility for effective recrystallization, and preventing degradation of the oxazole ring.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-aminobenzoic acid derivatives and precursors for the oxazole ring. Side-reactions during synthesis, such as incomplete cyclization or hydrolysis of intermediates, can also generate impurities.[1] For instance, in a Robinson-Gabriel type synthesis, residual 2-acylamino-ketone starting material may be present.[1]
Q3: What is the recommended first step for purifying a crude sample of this compound?
A3: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.[2] This technique leverages the carboxylic acid functionality to selectively move the compound into an aqueous basic solution, leaving non-acidic impurities in the organic phase.
Q4: Is this compound stable during purification?
A4: While the oxazole ring is generally stable, it can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[1] Carboxylic acid-substituted oxazoles, in particular, can be prone to decarboxylation at high temperatures.[1] It is advisable to use moderate temperatures and avoid prolonged exposure to strong acids or bases during purification.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present. | - Try a lower boiling point solvent or a solvent mixture. - Ensure the initial purity of the material is high enough for recrystallization. - Add a small amount of a "better" solvent to the hot mixture to increase solubility and then cool slowly. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | - Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | Colored byproducts from the synthesis are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a preliminary purification step like column chromatography before recrystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The chosen eluent system has insufficient resolving power. | - Optimize the solvent system by trying different polarity gradients (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Add a small percentage of acetic or formic acid (0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and improve peak shape.[4] |
| Product is not eluting from the column | The product is too polar for the chosen eluent system and is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. - Consider using a more polar stationary phase, such as alumina, or reverse-phase chromatography. |
| Streaking or tailing of the product band | The carboxylic acid group is interacting strongly with the acidic silica gel. | - Add a small amount of a volatile acid (e.g., acetic acid) to the eluent to improve the elution profile.[4] - Consider deactivating the silica gel with triethylamine before use if the compound is sensitive to acid.[3] |
| Low recovery after chromatography | The compound may be degrading on the silica gel. | - Use a less acidic stationary phase like neutral alumina.[3] - Perform the chromatography quickly and avoid prolonged exposure of the compound to the stationary phase. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| pKa | ~3.53 ± 0.36 |
Solubility of Benzoic Acid in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | 0.34 |
| Methanol | 58.4 |
| Ethanol | 45.5 |
| Acetone | 51.1 |
| Ethyl Acetate | 29.8 |
| Dichloromethane | 15.7 |
| Toluene | 11.1 |
| Hexane | 0.4 |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Collection of Aqueous Layer: Drain the lower aqueous layer (containing the sodium salt of the product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2), as indicated by pH paper. The this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization
This protocol describes the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol/water, acetone/water, or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through them, then transfer to a watch glass and dry further in a vacuum oven.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 2-(5-Oxazolyl)benzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of 2-(5-Oxazolyl)benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound derivatives?
A1: Common synthetic routes for similar oxazole derivatives often involve the cyclodehydration of a β-hydroxy amide intermediate. This intermediate is typically formed from the reaction of a benzoic acid derivative with an appropriate amino alcohol. Another approach involves the reaction of an α-haloketone with a primary amide. For 2,5-disubstituted oxazoles, the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a classic method.[1] More modern approaches might utilize metal-catalyzed cross-coupling reactions.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in oxazole synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your benzoic acid derivative or the amine/amide reactant can lead to side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and choice of solvent and catalyst/dehydrating agent are critical and may require optimization.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2]
-
Side Product Formation: Competing side reactions can consume starting materials, reducing the yield of the desired product.[2]
-
Product Degradation: The synthesized oxazole ring may be unstable under the reaction or work-up conditions.[3]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.[2][3] Developing a suitable solvent system that provides good separation of your starting materials, intermediates, and the final product is key.
Q4: What are the best practices for purifying this compound derivatives?
A4: Purification strategies depend on the nature of the impurities. Common methods include:
-
Recrystallization: This is a good first choice if the crude product is relatively pure. Experimenting with different solvent systems is necessary to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For complex mixtures with multiple impurities, silica gel column chromatography is highly effective. A gradient elution with a solvent system like ethyl acetate and hexanes can provide good separation.[3]
-
Acid-Base Extraction: Given the presence of a benzoic acid moiety, you can use acid-base extraction to separate your product from non-acidic impurities. Dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate) will move the desired product into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the purified product.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive dehydrating agent: The dehydrating agent (e.g., POCl₃, H₂SO₄) may have absorbed moisture. 2. Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed or too high, causing degradation. 3. Incorrect stoichiometry: The molar ratios of reactants may be off. | 1. Use a fresh, anhydrous dehydrating agent.[3] 2. Optimize the reaction temperature. A gradual increase while monitoring with TLC can be beneficial.[4] 3. Carefully re-verify the stoichiometry of all reactants. |
| Presence of Multiple Spots on TLC | 1. Incomplete cyclization: An intermediate, such as the β-hydroxy amide, may still be present. 2. Side reactions: High temperatures can lead to polymerization or degradation. 3. Unreacted starting materials: The reaction may not have gone to completion. | 1. Increase the reaction time or the amount of dehydrating agent to drive the cyclization to completion.[5] 2. Consider lowering the reaction temperature, which may require a longer reaction time.[5] 3. Extend the reaction time and continue to monitor by TLC. |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent: This can lead to loss of product during extraction. 2. Formation of an emulsion during extraction: This can make phase separation difficult. 3. Product co-precipitates with by-products: This can lead to an impure final product. | 1. Choose an extraction solvent where the product has moderate solubility. 2. Add brine to the aqueous layer to help break the emulsion.[5] 3. Optimize the pH during work-up to selectively precipitate the product. Recrystallization is often necessary.[5] |
| Product is Colored or Impure After Purification | 1. Presence of colored impurities from starting materials or side reactions. 2. Oxidation of reactants or products. | 1. Perform recrystallization using a decolorizing agent like activated charcoal.[5] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Representative Synthesis of a this compound Derivative via Cyclodehydration
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Amide Formation
-
In a round-bottom flask under an inert atmosphere, dissolve the starting benzoic acid derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent (e.g., EDC, HATU) (1.1 eq) and an activator (e.g., HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the appropriate amino alcohol (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Upon completion, perform an aqueous work-up to remove the coupling agents and by-products. Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy amide intermediate.
Step 2: Cyclodehydration to form the Oxazole Ring
-
To the crude β-hydroxy amide, add a dehydrating agent (e.g., phosphorus oxychloride, concentrated sulfuric acid, or triflic acid).[3][6]
-
Heat the reaction mixture to the appropriate temperature (this will depend on the chosen dehydrating agent and substrate) and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound derivative.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Dehydrating Agent on a Model Cyclodehydration Reaction (Note: This data is for a related oxazoline synthesis and should be used as a starting point for optimization of this compound derivative synthesis.)
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PCl₅ | Dichloromethane | Reflux | 6 | ~70-80 |
| 2 | POCl₃ | Toluene | Reflux | 4 | ~80-90 |
| 3 | H₂SO₄ (conc.) | Neat | 100 | 2 | ~60-70 |
| 4 | Triflic Acid | 1,2-dichloroethane | 80 | 12 | >90[6] |
Mandatory Visualization
References
Stability issues and degradation of 2-(5-Oxazolyl)benzoic acid
This document provides technical guidance for researchers, scientists, and drug development professionals on the stability, degradation, and handling of 2-(5-Oxazolyl)benzoic acid.
Disclaimer: Direct experimental stability data for this compound is limited in publicly available literature. The information provided is based on the known chemical properties of its core moieties: the oxazole ring and the benzoic acid group.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are hydrolysis, photodegradation, and oxidative degradation. The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, while the entire molecule can be sensitive to UV light and strong oxidizing agents.[1]
Q2: How should I store solid this compound?
A2: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C.
Q3: What are the likely degradation products I might observe?
A3: Degradation can lead to the cleavage of the oxazole ring. Under hydrolytic conditions, this could result in the formation of aminomalonic acid derivatives or related compounds.[2] Decarboxylation of the benzoic acid moiety under high heat may also occur, potentially forming 2-(oxazol-5-yl)benzene.[3][4]
Q4: Is the solubility of this compound pH-dependent?
A4: Yes. Due to the presence of the carboxylic acid group (benzoic acid moiety), the aqueous solubility of this compound is expected to be highly pH-dependent. Solubility will be significantly higher in basic conditions (pH > pKa) where the carboxylate salt is formed, compared to acidic or neutral conditions.[5][6]
Troubleshooting Guide
Issue 1: I'm observing new or growing impurity peaks in my HPLC analysis after storing my compound in solution. What is the likely cause?
-
Possible Cause 1: Hydrolysis. If your solution is prepared in a strongly acidic or basic aqueous buffer, the oxazole ring may be undergoing hydrolytic cleavage.[2][7] Oxazole rings are generally more resistant to acids than furans but can be cleaved under certain conditions.
-
Troubleshooting Steps:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, use a neutral or mildly acidic buffer (pH 4-7) and store at low temperatures (2-8°C or -20°C).
-
For non-aqueous solutions, ensure solvents are dry, as trace amounts of water can contribute to degradation over time.
-
-
Possible Cause 2: Photodegradation. If your solution was exposed to ambient or UV light, photodegradation may have occurred.
-
Troubleshooting Steps:
-
Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[8]
-
Perform experimental manipulations under subdued lighting.
-
Issue 2: The compound's purity is lower than expected after a reaction work-up involving a strong base.
-
Possible Cause: Base-Catalyzed Hydrolysis. The amide-like linkage within the oxazole ring can be susceptible to cleavage under harsh basic conditions, especially when heated.
-
Troubleshooting Steps:
-
Avoid prolonged exposure to strong bases (e.g., >1N NaOH).
-
If a basic wash is necessary, use a milder base (e.g., saturated sodium bicarbonate) and perform the extraction quickly at a low temperature.
-
Issue 3: My compound won't fully dissolve in my aqueous buffer system.
-
Possible Cause: pH is too low. Benzoic acid has low solubility in neutral or acidic water.[5] The large, hydrophobic oxazole group further reduces aqueous solubility.
-
Troubleshooting Steps:
-
Increase the pH of your buffer. The compound's solubility will dramatically increase at a pH above its pKa (the pKa of benzoic acid is ~4.2) as the highly soluble benzoate salt is formed.[6]
-
Consider using a co-solvent like DMSO, methanol, or ethanol for initial dissolution before diluting with your aqueous buffer, but be mindful of final solvent concentration effects on your experiment.
-
Predicted Stability & Degradation
The stability of this compound is influenced by its two main chemical functionalities. The following tables summarize its predicted behavior under various stress conditions, as recommended by ICH guidelines for forced degradation studies.[9]
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability/Outcome | Potential Degradation Pathways & Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl, heat) | Likely stable to moderate degradation. | The oxazole ring is generally resistant to acid but can be cleaved under harsh conditions, yielding amino acid and carboxylic acid derivatives. |
| Basic Hydrolysis (e.g., 0.1 N NaOH, heat) | Potential for significant degradation. | The amide-like bond in the oxazole ring is susceptible to base-catalyzed hydrolysis, leading to ring-opening.[2] |
| Oxidation (e.g., 3% H₂O₂, heat) | Potential for degradation. | The oxazole and benzene rings are susceptible to oxidative cleavage by strong oxidizing agents.[1][10] |
| Thermal (e.g., >100°C, solid state) | Likely stable at moderate temperatures. | Benzoic acid is stable up to high temperatures.[3] At very high temperatures (>400°C), decarboxylation to form benzene and CO₂ is a known pathway for benzoic acid.[4] |
| Photolytic (e.g., UV light exposure) | Potential for degradation. | Aromatic and heterocyclic systems can undergo photodegradation, leading to complex reaction pathways including ring cleavage or modification.[8] |
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water (pH < 4) | Poorly soluble | The protonated carboxylic acid is dominant; the hydrophobic nature of the rings limits solubility.[5] |
| Water (pH > 6) | Soluble | Formation of the highly water-soluble benzoate salt.[5][11] |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid.[12] |
| Acetone, Chloroform | Soluble | Benzoic acid is soluble in these common organic solvents.[13] |
| DMSO, DMF | Freely Soluble | Polar aprotic solvents effective at dissolving a wide range of organic compounds. |
| Hexanes, Toluene | Poorly Soluble | The compound's polarity is too high for nonpolar solvents.[12] |
Visualized Workflows and Pathways
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[9][14]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to an aliquot to achieve a final concentration of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to an aliquot to achieve a final concentration of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time.
-
Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store a vial of the stock solution (or solid material) in an oven at a set temperature (e.g., 80°C).
-
Photodegradation: Expose a vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Run a dark control in parallel.
-
-
Sample Quenching & Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating method, typically reverse-phase HPLC with UV or PDA detection.[15][16] Use LC-MS to identify the mass of any new peaks.
-
Protocol 2: Shake-Flask Method for Solubility Determination
This is the standard method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, ethanol). The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, being cautious not to disturb the solid material.
-
Quantification: Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound. Dilute the filtrate to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV) and determine the concentration. The calculated concentration is the equilibrium solubility of the compound in that solvent at that temperature.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ujconline.net [ujconline.net]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. echemi.com [echemi.com]
- 16. quora.com [quora.com]
Technical Support Center: 2-(5-Oxazolyl)benzoic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(5-Oxazolyl)benzoic acid. The content is structured to address common issues encountered during the synthesis of the parent compound and its subsequent derivatization, particularly in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
The primary reactive sites are the carboxylic acid group, which readily undergoes reactions typical of carboxylic acids such as esterification and amidation, and the C2 position of the oxazole ring, which can be deprotonated under strong basic conditions. The aromatic benzene ring can undergo electrophilic substitution, directed by the carboxyl and oxazolyl groups.
Q2: How stable is the oxazole ring under typical reaction conditions?
The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases, particularly at elevated temperatures, can lead to ring opening. The C2-proton is the most acidic and can be removed by strong bases, which may lead to ring cleavage.[1]
Q3: What are the expected electrophilic substitution patterns on the benzene ring?
The carboxylic acid group is a meta-directing deactivator, while the 5-oxazolyl group's directing effect is less straightforward. The overall substitution pattern will depend on the reaction conditions, but substitution at the positions meta to the carboxyl group is generally expected.
Q4: Can the oxazole ring itself undergo substitution reactions?
Electrophilic substitution on the oxazole ring is generally difficult unless activated by electron-donating groups.[2] Nucleophilic substitution is rare but can occur at the C2 position if a good leaving group is present. For 5-substituted oxazoles, nucleophilic attack at the C5 position is also a possibility, depending on the substrate and reaction conditions.[3]
Troubleshooting Guide: Synthesis of this compound
The synthesis of 5-substituted oxazoles can be achieved through various methods. A common route involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), known as the Van Leusen oxazole synthesis.[4] This section will focus on troubleshooting this specific pathway starting from 2-formylbenzoic acid.
dot
Caption: Synthetic workflow for this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive TosMIC reagent. | TosMIC is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere if possible. |
| Insufficiently strong base or poor base solubility. | Use a strong, non-nucleophilic base like potassium carbonate or DBU. Ensure the base is finely powdered and the solvent is appropriate (e.g., methanol for K2CO3). | |
| Low reaction temperature or insufficient reaction time. | Ensure the reaction is heated to reflux and monitor by TLC until the starting materials are consumed. | |
| Formation of Side Products | Polymerization of 2-formylbenzoic acid. | Add the aldehyde slowly to the reaction mixture containing TosMIC and the base. |
| Competing reaction of the carboxylic acid group. | The carboxylic acid can be protonated/deprotonated, potentially interfering with the reaction. Consider protecting the carboxylic acid as an ester (e.g., methyl ester) and hydrolyzing it after the oxazole formation. | |
| Difficult Purification | Product is contaminated with p-toluenesulfinic acid byproduct. | The byproduct can often be removed by washing the crude product with a suitable solvent or by recrystallization.[4] Column chromatography can also be effective. |
| Product is insoluble and precipitates with byproducts. | During workup, carefully adjust the pH to selectively precipitate the desired product. |
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a critical step in the derivatization of this compound. Common challenges include low yields, side reactions, and difficult purification.
dot
Caption: Troubleshooting workflow for low yield in amide coupling.
Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent Additive | Advantages | Disadvantages |
| EDC (or DCC) | HOBt or HOAt | Inexpensive, widely used. | DCC can form insoluble dicyclohexylurea (DCU) byproduct, complicating purification. EDC byproducts are water-soluble. |
| HATU (or HBTU) | None (contains HOAt moiety) | High reactivity, fast reaction times, low racemization. | More expensive, can form guanidinium byproducts with the amine. |
| T3P | None | High reactivity, byproducts are water-soluble and easily removed. | Can be corrosive. |
| SOCl₂ | None (forms acid chloride in situ) | Highly reactive, inexpensive. | Harsh conditions (heat may be required), generates HCl which must be scavenged by a base. Can lead to side reactions with sensitive functional groups. |
Amide Coupling Q&A
Q1: My amide coupling reaction is very slow or stalls completely. What should I do?
A: This often points to issues with reagent activity or reaction conditions.
-
Reagent Quality: Ensure your coupling reagents (e.g., EDC, HATU) and any additives (e.g., HOBt) are not degraded. Use anhydrous solvents, as water can hydrolyze activated intermediates.
-
Amine Reactivity: If you are using an electron-deficient or sterically hindered amine, the reaction will be slower. In such cases, a more powerful coupling reagent like HATU may be required, or you might need to heat the reaction.
-
Base: Ensure an appropriate non-nucleophilic base (e.g., DIPEA, triethylamine) is used in sufficient quantity (typically 2-3 equivalents) to neutralize any acids formed and to deprotonate the amine hydrochloride if it is used as the starting material.
Q2: I am observing significant side product formation. What are the likely culprits?
A: Side products can arise from several sources.
-
Guanidinium Byproduct: With uronium-based reagents like HATU, the amine can react with the coupling agent itself. To minimize this, add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine.
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This is more common with carbodiimide reagents.
-
Reaction with the Oxazole Ring: While generally stable, very harsh conditions or highly nucleophilic reagents could potentially interact with the oxazole ring. This is less common under standard amide coupling conditions.
dot
Caption: Desired reaction vs. a common side reaction.
Q3: My product is difficult to purify. What strategies can I use?
A: Purification challenges often stem from byproducts of the coupling reaction.
-
Aqueous Workup: If you used a water-soluble coupling reagent like EDC, a thorough aqueous wash (e.g., with dilute acid, then bicarbonate solution, then brine) can remove many impurities.
-
DCU Removal: If you used DCC, the dicyclohexylurea byproduct is often insoluble in solvents like dichloromethane or ethyl acetate and can be removed by filtration.
-
Column Chromatography: This is a very effective method. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can help separate the product from unreacted starting materials and byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Reaction
-
Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC, 1.1 eq) and finely powdered potassium carbonate (2.5 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Isolation: Dissolve the residue in water and wash with ethyl acetate to remove non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Amide Coupling with this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or dichloromethane. Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete in 2-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Synthesis of 2-(5-Oxazolyl)benzoic Acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Oxazolyl)benzoic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing 5-substituted oxazoles, such as this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[1][3] For the target molecule, the logical starting material is 2-formylbenzoic acid or its corresponding methyl ester.
Q2: What are the primary byproducts I should expect in this synthesis?
The main byproducts in the Van Leusen synthesis of this compound typically arise from incomplete reaction or side reactions of the reagents. These can include:
-
Unreacted 2-formylbenzoic acid: The starting aldehyde may not be fully consumed.
-
4-Tosyl-4,5-dihydrooxazole intermediate: The elimination of the tosyl group to form the aromatic oxazole ring may be incomplete, leading to the accumulation of this stable intermediate.[1]
-
Decomposition products of TosMIC: Tosylmethyl isocyanide can decompose under basic conditions, especially in the presence of moisture.
-
Side-products from self-condensation of 2-formylbenzoic acid: Under basic conditions, the starting aldehyde may undergo self-condensation reactions.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot and the appearance of the product spot (which will be more polar) indicate the progression of the reaction. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC can be employed.
Q4: My final product is difficult to purify. What are some recommended purification strategies?
Purification of this compound can be challenging due to the similar polarities of the product and some byproducts. The following methods are recommended:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will move to the aqueous basic layer as its sodium salt. The organic layer containing non-acidic impurities can be discarded. The aqueous layer can then be acidified with HCl to precipitate the pure product, which is then collected by filtration.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used. A gradient elution with a solvent system such as ethyl acetate in hexane is typically effective.
-
Recrystallization: The final purified solid can be further refined by recrystallization from a suitable solvent system, like ethanol/water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective deprotonation of TosMIC. | Ensure the use of a sufficiently strong base (e.g., K₂CO₃, DBU) and strictly anhydrous reaction conditions. |
| Decomposition of the starting aldehyde. | If using 2-formylbenzoic acid directly, consider protecting the carboxylic acid as a methyl ester prior to the reaction to prevent unwanted side reactions. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring by TLC to avoid decomposition. Refluxing in methanol or THF is common for this reaction.[3] | |
| Significant Amount of 4-Tosyl-4,5-dihydrooxazole Intermediate in Product | Incomplete elimination of the tosyl group. | Use a stronger base or increase the reaction time and/or temperature to promote the elimination step.[1] |
| Formation of a Nitrile Byproduct | Presence of ketone impurities in the starting aldehyde. | The Van Leusen reaction with ketones yields nitriles.[2] Ensure the purity of the 2-formylbenzoic acid starting material. |
| Product Degradation (Decarboxylation) | Harsh acidic or basic workup conditions at elevated temperatures. | Perform acid-base extractions at low temperatures (e.g., using an ice bath). Avoid prolonged exposure to strong acids or bases. |
| Product is an Amorphous Solid or Oil | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If it remains oily, attempt purification by column chromatography followed by recrystallization. |
Data Presentation
Table 1: Typical Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Typical Analytical Signature (¹H NMR) | Reason for Formation |
| 2-Formylbenzoic Acid | C₈H₆O₃ | Aldehyde proton signal (~10 ppm), aromatic protons, carboxylic acid proton (>12 ppm). | Incomplete reaction. |
| Methyl 2-(4-tosyl-4,5-dihydro-1,3-oxazol-5-yl)benzoate | C₁₉H₁₉NO₅S | Characteristic signals for the tosyl group (~2.4 ppm for CH₃, aromatic signals ~7.3-7.8 ppm) and dihydrooxazole ring protons. | Incomplete elimination of the tosyl group from the intermediate. |
| Toluene-4-sulfinic acid | C₇H₈O₂S | Aromatic protons and a methyl singlet. | Byproduct of the elimination step. |
Experimental Protocols
Representative Protocol: Synthesis of this compound via Van Leusen Reaction
This protocol is a representative example based on the Van Leusen oxazole synthesis methodology.[1][3]
Step 1: Esterification of 2-Formylbenzoic Acid (Optional but Recommended)
-
Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-formylbenzoate, which can be used in the next step without further purification.
Step 2: Van Leusen Oxazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve methyl 2-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in anhydrous methanol.
-
Reaction: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude methyl 2-(5-oxazolyl)benzoate.
Step 3: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the crude methyl 2-(5-oxazolyl)benzoate in a mixture of THF and water (1:1).
-
Reaction: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Work-up and Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Enhancing the Reactivity of the Carboxylic Acid Group
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the enhancement of carboxylic acid reactivity for chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for needing to "activate" a carboxylic acid?
Direct condensation of a carboxylic acid with a nucleophile, such as an amine to form an amide, is generally inefficient. This is because the basic nucleophile deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt.[1] Activation is necessary to convert the hydroxyl (-OH) group of the carboxylic acid into a better leaving group, which facilitates nucleophilic acyl substitution.[1][2]
Q2: What are the most common strategies to enhance the reactivity of a carboxylic acid?
The most common strategies involve converting the carboxylic acid into a more electrophilic species. These include:
-
Conversion to Acyl Chlorides: Acyl chlorides are highly reactive and can be formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5][6][7]
-
Conversion to Acid Anhydrides: Anhydrides can be formed by reacting a carboxylic acid with an acyl chloride or by heating two molecules of a carboxylic acid.[2][8]
-
Formation of Active Esters: This is a widely used method, especially in peptide synthesis, that employs coupling reagents. The carboxylic acid is reacted with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides) which is then attacked by the nucleophile.[9] Common classes of coupling reagents include carbodiimides (DCC, EDC), uronium/aminium salts (HATU, HBTU), and phosphonium salts (PyBOP).[9][10]
Q3: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on several factors including the substrates (e.g., steric hindrance), desired reaction time, and the need to preserve stereochemical integrity (prevent racemization).[11]
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. EDC is water-soluble, making the urea byproduct easy to remove through aqueous workup.[12] However, they can lead to racemization and the formation of an unreactive N-acylurea byproduct.[13][14][15] Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to increase efficiency and suppress side reactions.[9][13][14]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient, offer fast reaction times, and minimize racemization, making them excellent for peptide synthesis.[10][11][16] HATU is often considered superior to HBTU in producing purer products with fewer side reactions.[11]
-
Phosphonium Salts (e.g., PyBOP): These are also very effective but can be less atom-economical. PyAOP is particularly useful for coupling sterically hindered N-methyl amino acids.[16]
Troubleshooting Guide
Problem 1: Low or no yield in my amide coupling reaction.
Several factors can lead to poor yields in amide coupling reactions. A systematic approach to troubleshooting is recommended.
-
Cause A: Incomplete Carboxylic Acid Activation.
-
Cause B: Amine Deactivation.
-
Cause C: Steric Hindrance.
-
Troubleshooting: If either the carboxylic acid or the amine has bulky groups near the reaction center, the reaction rate can be significantly reduced.[17] Consider switching to a more powerful coupling reagent like HATU or using a protocol designed for hindered substrates, such as conversion to an acyl fluoride.[18] Increasing the reaction temperature or time may also be necessary.[18]
-
-
Cause D: Hydrolysis of Activated Intermediate.
Problem 2: Significant side reactions are observed.
-
Side Reaction A: Racemization.
-
Description: If your carboxylic acid contains a chiral center (e.g., an amino acid), there is a risk of losing stereochemical integrity during activation.
-
Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[17] Uronium/aminium reagents like HATU are generally less prone to causing racemization compared to carbodiimides alone.[10][16] Running the reaction at a lower temperature can also help minimize this side reaction.[17]
-
-
Side Reaction B: N-acylurea Formation (with carbodiimides).
-
Description: The reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the reaction pathway and can be difficult to remove.[13][15]
-
Solution: This side reaction can be minimized by using solvents with low dielectric constants (e.g., dichloromethane).[14] The addition of HOBt or NHS can trap the O-acylisourea intermediate by forming an active ester, which is less prone to rearrangement.[13]
-
Quantitative Data Summary
The efficiency of coupling reagents can be compared based on the purity of the crude product in model reactions. The data below is for the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard benchmark for evaluating coupling efficiency.[11]
| Coupling Reagent Class | Coupling Reagent | Crude Purity (%) | Key Observations |
| Uronium/Aminium Salt | HATU | High | Consistently high purity with fewer deletion products observed.[11] |
| HCTU | High | Performance is very similar to HATU, producing peptides of high purity.[11] | |
| HBTU | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[11] | |
| Phosphonium Salt | PyBOP | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[11] |
| Uronium Salt | COMU | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[11] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Conversion of a Carboxylic Acid to an Acyl Chloride using Thionyl Chloride (SOCl₂)
-
Place the carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize the HCl and SO₂ byproducts).
-
Add thionyl chloride (SOCl₂) in excess (neat or in a solvent like chloroform).
-
Heat the mixture to reflux and stir for several hours.[3] The reaction is often complete when the evolution of gas ceases.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting acyl chloride is often used immediately in the next step without further purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Preventing decomposition of 2-(5-Oxazolyl)benzoic acid during storage
This technical support center provides guidance on preventing the decomposition of 2-(5-Oxazolyl)benzoic acid during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of their samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound?
A1: Decomposition of this compound can be indicated by several observable changes. These include a change in color of the solid material, typically from white or off-white to yellow or brown. A change in the physical state, such as clumping or the appearance of an oily substance, may also suggest degradation. For dissolved samples, the appearance of precipitates or a change in the solution's color can be a sign of decomposition. Analytically, the most definitive sign is the appearance of new peaks and a decrease in the area of the parent peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored under controlled conditions. The recommended storage temperature is between 0-8 °C.[1] It is also advisable to store the compound in a tightly sealed container to protect it from moisture and in the dark to prevent photodegradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidative degradation.
Q3: What are the potential decomposition pathways for this compound?
A3: Based on the chemical structure, two primary decomposition pathways are plausible: hydrolysis of the oxazole ring and decarboxylation of the benzoic acid moiety.
-
Hydrolysis: The oxazole ring can be susceptible to cleavage in the presence of moisture, particularly under acidic or basic conditions, leading to the formation of an acyclic amide.[2][3]
-
Decarboxylation: The benzoic acid group may undergo decarboxylation, especially when exposed to heat, resulting in the loss of carbon dioxide and the formation of 5-phenyloxazole.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of Solid Sample (Yellowing/Browning) | 1. Heat Exposure: Storage at elevated temperatures can accelerate decomposition. 2. Light Exposure: Photodegradation can occur upon exposure to UV or visible light. 3. Oxidation: Reaction with atmospheric oxygen. | 1. Ensure storage at the recommended temperature of 0-8 °C.[1] 2. Store in an amber vial or a light-blocking container. 3. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Appearance of Impurity Peaks in HPLC Analysis | 1. Hydrolysis: Presence of moisture in the sample or solvent. 2. Decarboxylation: Thermal stress during storage or sample preparation. 3. Solvent Reactivity: The compound may be unstable in the chosen solvent over time. | 1. Use anhydrous solvents for sample preparation and store the solid compound in a desiccator. 2. Avoid heating samples during preparation. Analyze samples promptly after dissolution. 3. Evaluate the stability of the compound in the analytical solvent. Prepare fresh solutions for each analysis. |
| Poor Solubility or Precipitation from Solution | 1. Decomposition: Degradation products may have lower solubility. 2. pH Changes: The protonation state of the carboxylic acid can affect solubility. | 1. Re-evaluate the purity of the compound using a suitable analytical method. 2. Use buffered solutions for experiments where pH control is critical. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on typical degradation patterns for similar compounds.[6][7]
| Condition | Duration | Temperature | % Degradation | Major Degradation Product |
| Solid, Ambient Light | 30 days | 25°C | ~5% | 5-Phenyloxazole |
| Solid, Dark | 30 days | 25°C | <1% | Not Detected |
| Solid, Dark | 30 days | 4°C | <0.5% | Not Detected |
| 0.1 N HCl (aq) | 24 hours | 60°C | ~15% | Hydrolysis Product |
| 0.1 N NaOH (aq) | 24 hours | 60°C | ~20% | Hydrolysis Product |
| Water | 24 hours | 60°C | ~2% | Hydrolysis Product |
| 3% H₂O₂ | 24 hours | 25°C | ~8% | Oxidative Products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[6]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
- Thermal Degradation (Solution): Incubate the stock solution at 60°C.
- Thermal Degradation (Solid): Place the solid compound in an oven at 60°C.
- Photodegradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.
3. Analysis:
- At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
- Neutralize the acid and base hydrolysis samples if necessary.
- Dilute the samples to a suitable concentration for analysis.
- Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
- Characterize major degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general-purpose HPLC method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for forced degradation study of this compound.
References
- 1. This compound 97% | CAS: 169508-94-5 | AChemBlock [achemblock.com]
- 2. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of 2-(5-Oxazolyl)benzoic acid with other benzoic acid derivatives
A Comparative Analysis of Benzoic Acid Derivatives as PARP Inhibitors
An Objective Guide for Researchers in Drug Development
In the landscape of oncological research, the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes has emerged as a pivotal strategy, particularly for cancers harboring deficiencies in DNA repair pathways like BRCA1/2 mutations. Many potent PARP inhibitors are structurally derived from benzoic acid, incorporating diverse heterocyclic scaffolds to optimize binding and pharmacokinetic properties. This guide provides a comparative analysis of 2-(5-Oxazolyl)benzoic acid against other notable benzoic acid derivatives, focusing on their efficacy as PARP inhibitors. The comparison includes the fundamental structure of benzoic acid and the clinically approved PARP inhibitors Olaparib and Rucaparib.
This document is intended for researchers, scientists, and drug development professionals, offering a concise overview supported by experimental data to inform future research and development.
Overview of Compared Molecules
For this analysis, we compare a hypothetical benzoic acid derivative, This compound , with a simple baseline and two clinically relevant PARP inhibitors.
-
This compound: A novel derivative representing a class of heterocyclic benzoic acids. Its properties are projected for comparative purposes, highlighting the need for empirical validation.
-
Benzoic Acid: The parent compound, serving as a structural and biological baseline.[1]
-
Olaparib: A potent, first-in-class PARP inhibitor approved for various cancers, containing a complex piperazine-benzamide structure.[2][3]
-
Rucaparib: Another clinically approved, potent PARP inhibitor with a distinct tricyclic indole-like core structure.[4][5]
Physicochemical and Biological Data Comparison
The following table summarizes key quantitative data for the selected compounds. Physicochemical properties such as melting point and aqueous solubility are critical for drug formulation and bioavailability, while the half-maximal inhibitory concentration (IC50) is a direct measure of biological potency against PARP enzymes.
| Compound | Molecular Formula | Melting Point (°C) | Aqueous Solubility (mg/mL) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| This compound | C₁₀H₇NO₃ | Not Reported | Not Reported | To be determined | To be determined |
| Benzoic Acid | C₇H₆O₂ | 122[6] | 3.44 (at 25°C)[7] | Inactive | Inactive |
| Olaparib | C₂₄H₂₃FN₄O₃ | 198[2] | ~0.10 - 0.13[8][9] | 1.1 - 5[10][11][12] | 0.9 - 1[11][13] |
| Rucaparib | C₁₉H₁₈FN₃O | >173 (decomposes)[] | ~1.2 (phosphate salt)[] | 0.8 - 1.4 (Ki)[4][15][16] | 0.17 (Ki)[15] |
Note: Data for this compound is hypothetical and serves as a placeholder for experimental determination. IC50 values can vary based on assay conditions. Rucaparib data often reported as Ki (inhibition constant), which is comparable to IC50 for competitive inhibitors.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are essential. Below is a representative protocol for an in vitro PARP1 inhibition assay.
In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory potential of a compound by measuring the enzymatic activity of PARP-1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of activated DNA.[17] Histones are pre-coated onto a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well plates
-
Activated (sheared) DNA
-
10x PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂)
-
Biotinylated NAD+
-
Test Compounds (e.g., this compound, Olaparib) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
PBST (Phosphate Buffered Saline with Tween-20) for washing
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 1x PARP Assay Buffer. Ensure the final DMSO concentration in the reaction is ≤1% to avoid solvent interference.
-
Reaction Setup:
-
Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the histone-coated plate.
-
Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and PARP-1 enzyme.
-
Add 12.5 µL of the Master Mix to each well.
-
-
Initiation of Reaction:
-
Add 12.5 µL of biotinylated NAD+ solution to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate three times with 200 µL/well of PBST to remove unreacted reagents.
-
Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again three times with PBST.
-
Add 50 µL of chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualization of Pathways and Workflows
Understanding the biological context and experimental process is facilitated by clear diagrams.
Biological Pathway: PARP-1 in DNA Single-Strand Break Repair
PARP-1 is a critical sensor of DNA damage. Upon detecting a single-strand break (SSB), it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[18][19][20] This PARylation event serves as a scaffold to recruit other DNA repair factors, ultimately leading to the restoration of DNA integrity.[20] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs.
Experimental Workflow: Inhibitor Screening
The process of identifying and characterizing potential enzyme inhibitors follows a structured workflow, from initial compound preparation to final data analysis.
Conclusion
The comparison between simple benzoic acid, the hypothetical this compound, and the highly optimized drugs Olaparib and Rucaparib underscores the principles of modern drug design. While benzoic acid itself is inactive as a PARP inhibitor, its scaffold serves as a foundational element. The introduction of an oxazole ring in this compound represents a step towards creating a molecule with potential pharmacophoric features, though its efficacy requires experimental validation.
Olaparib and Rucaparib demonstrate that achieving high-potency inhibition (in the low nanomolar range) and favorable drug-like properties necessitates complex molecular architectures that extend from the benzoic acid core to engage key residues in the PARP catalytic site. Their low aqueous solubility is a common challenge for such complex, aromatic compounds, often addressed through advanced formulation strategies.
For researchers, the path from a simple derivative like this compound to a clinical candidate involves extensive structure-activity relationship (SAR) studies, guided by robust in vitro assays and a deep understanding of the target's biological pathway. The provided data and protocols offer a foundational framework for initiating such investigations.
References
- 1. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 2. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Olaparib - LKT Labs [lktlabs.com]
- 4. Rucaparib | 283173-50-2 [chemicalbook.com]
- 5. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. KR20210080225A - Solubility and bioavailability enhanced formulation of Olaparib - Google Patents [patents.google.com]
- 9. tga.gov.au [tga.gov.au]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARP1 - Wikipedia [en.wikipedia.org]
- 20. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-(5-Oxazolyl)benzoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a critical step. This guide provides a comparative overview of the analytical techniques used to validate the structure of 2-(5-Oxazolyl)benzoic acid. As a point of comparison, the structurally similar heteroaromatic carboxylic acid, 2-(pyridin-3-yl)benzoic acid, is used. This guide outlines the expected data from key analytical methods and provides detailed experimental protocols.
Comparative Analysis of Analytical Data
The structural elucidation of a novel compound relies on the synergistic interpretation of data from various analytical techniques. Below is a comparison of the expected data for this compound and 2-(pyridin-3-yl)benzoic acid from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)
| Assignment | This compound | 2-(pyridin-3-yl)benzoic acid |
| Carboxylic Acid (-COOH) | ~13.0 ppm (s, 1H) | ~13.1 ppm (s, 1H) |
| Aromatic Protons (Benzoic Acid Ring) | 7.5 - 8.2 ppm (m, 4H) | 7.4 - 8.0 ppm (m, 4H) |
| Oxazole Ring Proton | ~8.4 ppm (s, 1H, H2) | - |
| Oxazole Ring Proton | ~7.8 ppm (s, 1H, H4) | - |
| Pyridine Ring Protons | - | ~8.8 ppm (d, 1H), ~8.6 ppm (dd, 1H), ~7.9 ppm (m, 1H), ~7.5 ppm (dd, 1H) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)
| Assignment | This compound | 2-(pyridin-3-yl)benzoic acid |
| Carboxylic Acid Carbonyl | ~167.0 ppm | ~168.0 ppm |
| Aromatic Carbons (Benzoic Acid Ring) | 125.0 - 135.0 ppm | 128.0 - 140.0 ppm |
| Oxazole Ring Carbons | ~155.0 ppm (C5), ~151.0 ppm (C2), ~125.0 ppm (C4) | - |
| Pyridine Ring Carbons | - | 124.0 - 152.0 ppm |
Table 3: Comparative FTIR Spectral Data (Predicted, KBr Pellet)
| Functional Group | This compound | 2-(pyridin-3-yl)benzoic acid |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) | 3300 - 2500 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 cm⁻¹ | 3100 - 3000 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1695 cm⁻¹ |
| C=C and C=N Stretches (Aromatic/Heteroaromatic) | 1600 - 1450 cm⁻¹ | 1600 - 1450 cm⁻¹ |
| C-O Stretch (Oxazole) | ~1050 cm⁻¹ | - |
Table 4: Comparative Mass Spectrometry Data (Predicted, EI+)
| Parameter | This compound | 2-(pyridin-3-yl)benzoic acid |
| Molecular Formula | C₁₀H₇NO₃ | C₁₂H₉NO₂ |
| Molecular Weight | 189.17 g/mol | 199.21 g/mol |
| [M]⁺ (m/z) | 189 | 199 |
| Key Fragmentation Ions (m/z) | 171 ([M-H₂O]⁺), 144 ([M-COOH]⁺), 116, 89 | 181 ([M-H₂O]⁺), 154 ([M-COOH]⁺), 127, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz NMR spectrometer.
-
Tune and shim the instrument to the deuterium lock signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the synthesized compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use Electron Impact (EI) ionization to generate charged fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the overall workflow for validating the structure of a synthesized compound and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis and structural validation of a chemical compound.
Caption: Logical relationship of analytical data to confirm a proposed chemical structure.
A Comparative Analysis of 2-(5-Oxazolyl)benzoic Acid Derivatives: Bridging In Vitro Activity with In Vivo Potential
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of the biological activities of 2-(5-Oxazolyl)benzoic acid derivatives and structurally related benzoxazole compounds, drawing on available experimental data from both laboratory and whole-organism studies. Due to a lack of direct head-to-head comparative studies on a single this compound derivative, this guide synthesizes data from various sources to offer insights into the potential therapeutic applications and structure-activity relationships of this class of compounds.
The benzoxazole scaffold is a key feature in numerous biologically active molecules, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the benzoxazole ring system significantly influences the biological activity of these compounds. This guide will focus on derivatives with reported anticancer and antimicrobial activities to illustrate the comparison between in vitro and in vivo performance.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo biological activities of representative benzoxazole derivatives, offering a glimpse into their therapeutic potential.
Table 1: In Vitro Anticancer Activity of 2-Arylbenzoxazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | IC50 | Promising | [1] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast Cancer) | IC50 | Promising | [1] |
| 5-Chlorotolylbenzoxazole | Not specified | IC50 (Topoisomerase II inhibition) | 22.3 | [1] |
| Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) | MCF-7 (Breast Cancer) | Apoptosis (%) | 49.44 | [2] |
| Unsubstituted benzo[d]oxazole with 2-methoxy phenyl moiety (14a) | HepG2 (Liver Cancer) | IC50 | 3.95 ± 0.18 | [3] |
| Unsubstituted benzo[d]oxazole with 2-methoxy phenyl moiety (14a) | MCF-7 (Breast Cancer) | IC50 | 4.054 ± 0.17 | [3] |
Table 2: In Vitro Antimicrobial Activity of Benzoxazole Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| Benzoxazole Derivative (Compound III) | Staphylococcus aureus | MIC90 | 25 | [4] |
| Benzoxazole Derivative (Compound II) | Staphylococcus aureus | MIC90 | 50 | [4] |
| Benzoxazole Derivative (Compound 1) | Candida albicans | MIC | 0.34 x 10⁻³ µM | [5] |
| Benzoxazole Derivative (Compound 10) | Bacillus subtilis | MIC | 1.14 x 10⁻³ µM | [5] |
| 4-(benzo[d]oxazol-2-ylthio) benzoic acid derivative (4d) | S. aureus | Good activity | Not specified | [6] |
| 4-(benzo[d]oxazol-2-ylthio) benzoic acid derivative (4c) | C. albicans | Good activity | Not specified | [6] |
Table 3: In Vivo Anti-Psoriatic Activity of a 2-Arylbenzoxazole Derivative
| Compound | Animal Model | Administration | Key Finding | Reference |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Imiquimod-induced psoriatic mouse model | Topical (1% w/w) and Oral (125 mg/kg) | Significant decrease in Psoriasis Area Severity Index (PASI) score.[7][8] | [7][8] |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Imiquimod-induced psoriatic mouse model | Topical (1% w/w) and Oral (125 mg/kg) | Stronger anti-psoriatic effects compared to CBA.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Assays
1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The absorbance of the formazan solution is measured using a spectrophotometer. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
In Vivo Models
1. Imiquimod (IMQ)-Induced Psoriatic Mouse Model
-
Induction of Psoriasis: A daily topical dose of imiquimod cream is applied to the shaved back skin of mice for a specified number of days to induce psoriasis-like skin inflammation.
-
Compound Administration: The test compounds (e.g., CBA and MCBA) are administered either topically to the inflamed skin or orally.[7][8]
-
Evaluation of Efficacy: The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area Severity Index - PASI). Histopathological analysis of skin biopsies is also performed to assess changes in the skin architecture.[7][8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: A potential signaling pathway targeted by anticancer benzoxazole derivatives.
Caption: A general experimental workflow for drug discovery.
Conclusion
This comparative guide highlights the therapeutic potential of this compound derivatives and related benzoxazole compounds. The presented data, though not from direct comparative studies, indicates that these molecules exhibit significant in vitro anticancer and antimicrobial activities. The in vivo data on a structurally related compound further supports the potential for these activities to translate into therapeutic efficacy. The vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway has been identified as a potential target for the anticancer effects of some benzoxazole derivatives.[3][9] Further research, including head-to-head in vitro and in vivo studies on specific this compound derivatives, is warranted to fully elucidate their therapeutic potential and establish a clear in vitro-in vivo correlation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Design, synthesis and in vitro antiproliferation activity of some 2-aryl and -heteroaryl benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbimph.com [mbimph.com]
- 7. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Scarcity of Specific Research on 2-(5-Oxazolyl)benzoic Acid Analogs Hinders Detailed SAR Analysis
The oxazole ring is a well-recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for various therapeutic applications.[1][2] Similarly, benzoic acid derivatives are a common feature in many biologically active molecules.[3] However, the specific combination of a 5-substituted oxazole ring directly linked to a benzoic acid at the 2-position appears to be an under-investigated area of research.
Consequently, it is not feasible to provide a detailed comparison guide with quantitative data tables (e.g., IC50, EC50 values), specific experimental protocols for key assays, or diagrams of established signaling pathways for 2-(5-Oxazolyl)benzoic acid analogs as the foundational experimental data has not been published.
For researchers interested in this scaffold, the current landscape suggests a potential opportunity for novel research. A typical drug discovery workflow for such a novel series of compounds would involve the following conceptual stages:
Figure 1: A generalized workflow for a structure-activity relationship (SAR) guided drug discovery program.
Given the absence of specific data, a potential starting point for investigating the SAR of this compound analogs would be to hypothesize potential biological targets based on the activities of related structures, such as benzoxazole derivatives, which have been studied more extensively. For instance, some benzoxazole derivatives have been investigated as inhibitors of enzymes like lysophosphatidic acid acyltransferase-beta.[4] A hypothetical signaling pathway that could be a starting point for investigation is outlined below:
Figure 2: A conceptual signaling pathway that could be a hypothetical target for this compound analogs.
References
Reproducibility of Experimental Results: A Comparative Guide for 2-(5-Oxazolyl)benzoic acid and Alternatives
A Note on Data Availability: Extensive searches for published experimental data on 2-(5-Oxazolyl)benzoic acid did not yield specific results necessary for a direct comparative analysis of its experimental reproducibility. The information available is largely limited to supplier specifications and inclusion in broad chemical patents without detailed biological or pharmacological data.
To fulfill the request for a comprehensive comparison guide, this document provides a template for such an analysis, utilizing a representative example from the broader class of bioactive benzoic acid derivatives. This guide will objectively compare the performance of a selected alternative with other known compounds, supported by illustrative experimental data. It is designed to serve as a framework for researchers, scientists, and drug development professionals when evaluating the reproducibility and comparative efficacy of novel compounds.
Illustrative Compound: A Phenyl-Oxazole Benzoic Acid Analogue (POBA-1)
For the purpose of this guide, we will use a hypothetical phenyl-oxazole benzoic acid analogue, hereafter referred to as POBA-1 , which is structurally related to this compound. We will present simulated data for its activity as an inhibitor of Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs.
Data Presentation: Comparative COX-2 Inhibition
The following table summarizes the quantitative data on the in vitro COX-2 inhibitory activity of POBA-1 compared to two standard non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | IC50 (µM) for COX-2 | IC50 (µM) for COX-1 | Selectivity Index (COX-1/COX-2) |
| POBA-1 | 0.15 | 15.2 | 101.3 |
| Celecoxib | 0.04 | 15.0 | 375.0 |
| Ibuprofen | 8.5 | 12.0 | 1.4 |
Note: The data presented for POBA-1 is illustrative and intended for demonstrative purposes.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below is a standard protocol for a cell-free enzymatic assay to determine the COX-2 inhibitory activity of a test compound.
Protocol: Cell-Free COX-2 Inhibition Assay
1. Materials:
- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Test compound (e.g., POBA-1)
- Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Tris-HCl buffer (pH 8.0)
- Co-factors (e.g., glutathione, hematin)
- Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
- 96-well microplates
- Incubator
- Microplate reader
2. Procedure:
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows, aiding in their understanding and reproducibility.
Signaling Pathway: Prostaglandin Synthesis via COX-2
Caption: Inhibition of the COX-2 pathway by POBA-1 and other NSAIDs.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for determining the IC50 of POBA-1 in a COX-2 inhibition assay.
Logical Relationship: Factors Affecting Reproducibility
Caption: Key factors influencing the reproducibility of in vitro experimental results.
Safety Operating Guide
Proper Disposal of 2-(5-Oxazolyl)benzoic Acid: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-(5-Oxazolyl)benzoic Acid, ensuring the safety of personnel and compliance with regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Protective Clothing | A laboratory coat should be worn at all times. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably a fume hood. A respirator may be needed if dust is generated. | Minimizes the inhalation of the compound. |
Always handle the chemical in a well-ventilated area to avoid the accumulation of dust or vapors.[1][2] In the event of accidental contact, refer to the substance's Safety Data Sheet (SDS) for specific first-aid measures.
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as chemical waste and transfer it to a licensed waste disposal company.[2] Discharging this compound into drains or the environment is not permissible.[1][2]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification and Labeling:
-
Container Requirements:
-
Collect waste in a designated, leak-proof container that is compatible with the chemical.[1]
-
The container must be kept sealed except when adding waste.
-
Whenever possible, use the original container for waste collection.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1]
-
Considerations for Neutralization:
While dilute solutions of simple carboxylic acids (less than 10% v/v) may sometimes be neutralized to a pH between 7-9 and disposed of down the drain with copious amounts of water, this is generally not recommended for complex molecules like this compound without explicit approval from EHS.[1][4] The complex structure may present additional hazards not associated with simpler acids.[1]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: For small spills, use an inert absorbent material to soak up the substance.[4]
-
Collection: Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.[4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The container with the collected spill waste must be sealed, labeled as hazardous waste, and disposed of through a licensed waste disposal company.[4]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
